molecular formula C10H13NO3 B13152870 5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde

5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13152870
M. Wt: 195.21 g/mol
InChI Key: LNGGDMXTFXSJNM-UHFFFAOYSA-N
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Description

5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H13NO3 It is a furan derivative, characterized by the presence of a furan ring substituted with a 3-methylmorpholin-4-yl group and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with morpholine derivatives under controlled conditions. One common method involves the condensation of 3-methylmorpholine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methylmorpholin-4-yl)furan-2-carbaldehyde is unique due to the presence of the 3-methylmorpholin-4-yl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(3-methylmorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-8-7-13-5-4-11(8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

LNGGDMXTFXSJNM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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